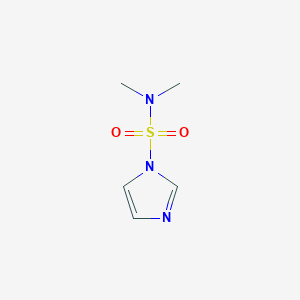

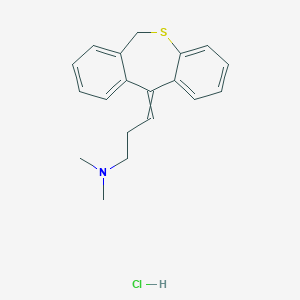

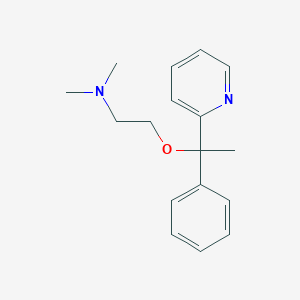

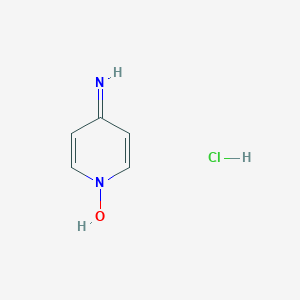

![molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0](/img/structure/B195940.png)

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Molecular Structure Analysis

The molecular formula of the compound is C13H7D4FN4O . The InChI key is GEBXVBUWZIPSFP-NCCCBSRGSA-N .Physical And Chemical Properties Analysis

The compound is slightly soluble in methanol . Its molecular weight is 262.28 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Pathways

The compound is synthesized from 1-aryl-5-amino-4-cyanoformimidoyl imidazoles, reacting with acyl and sulfonyl acetonitriles under mild conditions to form imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. This process involves a key intermediate, which cyclizes to imidazo[4,5-b]pyridine-5-one in the presence of DBU (Zaki & Proença, 2007).

Reactions with Acetylacetone and Ethyl Acetoacetate

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones react with acetylacetone and ethyl acetoacetate, leading to compounds that undergo intramolecular cyclization to form various derivatives, indicating the compound’s versatility in chemical synthesis (Smolyar & Lomov, 2009).

Biological and Pharmacological Applications

Antiviral Properties

The compound, specifically its derivative substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, has shown selective activity against the hepatitis C virus in a subgenomic replicon system, indicating its potential use in antiviral research (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).

Inhibitors for p38 MAP Kinase

Derivatives of this compound have been tested as inhibitors for p38 MAP kinase and TNF-α release. These tests, using various synthetic routes, identified potent inhibitors with IC50 values in the low nanomolar range, suggesting significant applications in kinase inhibition research (Koch, Bäuerlein, Jank, & Laufer, 2008).

作用機序

Target of Action

Similar compounds have been found to target amino acid derivatives , which play a crucial role in various biological processes, including protein synthesis and regulation of gene expression.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit dna synthesis and induce apoptosis , which suggests that this compound may interact with its targets in a similar manner.

Pharmacokinetics

It’s worth noting that the compound’s solubility in methanol could potentially impact its bioavailability.

Result of Action

Based on the potential mode of action, this compound could potentially inhibit dna synthesis and induce apoptosis , leading to cell death.

Action Environment

It’s worth noting that the compound’s stability could be affected by storage conditions, as it is recommended to be stored at 2-8°c .

生化学分析

Biochemical Properties

The compound 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is known to interact with various biomolecules. It has been found to be an active metabolite of riociguat, a soluble guanylate cyclase stimulator developed for the treatment of erectile dysfunction and heart failure . This suggests that it may interact with enzymes and proteins involved in these pathways.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

Given its known interactions with various enzymes and proteins, it is likely involved in several metabolic processes .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBXVBUWZIPSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588702 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951624-49-0 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。